Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazinone derivative. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. [] They are known for their diverse biological activities and have been investigated for their potential applications in various fields, including medicine and agriculture. [] Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has been specifically studied for its potential as an inducer of systemic acquired resistance in plants, a mechanism by which plants develop enhanced resistance against a broad spectrum of pathogens. []
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound with significant interest in medicinal chemistry and organic synthesis. This compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's molecular formula is , and it has a molecular weight of approximately 314.22 g/mol. It is classified as an irritant and should be handled with care due to its potential hazards.
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate belongs to the class of heterocyclic compounds, specifically pyridazines. It is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and lipophilicity.
The synthesis of methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. One common approach involves the condensation of 3-(trifluoromethyl)aniline with an α,β-unsaturated carbonyl compound followed by cyclization to form the pyridazine ring.
In a typical synthesis route:
The molecular structure of methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate features:
The compound has a melting point range of and exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions:
These reactions typically require careful control of temperature and pH to ensure high yields and selectivity towards the desired products.
The mechanism of action for compounds like methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate often involves interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines through mechanisms involving apoptosis induction or inhibition of cell proliferation, although further research is necessary to elucidate these pathways fully .
The compound has notable physical properties:
Chemical properties include:
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has potential applications in:
The pyridazine ring in this compound exists in a 1,6-dihydropyridazine-3,6-dione tautomeric form, creating a planar, electron-deficient system conducive to π-stacking interactions with biological targets. This core structure offers multiple vector points for substitution, enabling precise modulation of steric, electronic, and pharmacokinetic properties. Crucially, the pyridazine nitrogen atoms serve as hydrogen bond acceptors, while the C4-hydroxy group can function as a hydrogen bond donor, facilitating targeted binding interactions.
Recent studies demonstrate that 3,6-disubstituted pyridazines exhibit potent anticancer activities through kinase inhibition. Specifically, derivatives bearing aromatic N-1 substituents and carboxylate/amide functionalities at C-3 show submicromolar inhibition of CDK2 (IC₅₀ = 20.1 - 151 nM), a key regulator of cell cycle progression. Molecular docking reveals the pyridazine core anchors these inhibitors within the ATP-binding cleft through:
Table 1: Bioactive Pyridazine Derivatives Demonstrating Core Scaffold Versatility
Compound Structure | Biological Activity | Key Target | Potency |
---|---|---|---|
5-(Trifluoromethyl)pyridazine-3-carboxamide derivatives (e.g., 11m) | Anti-proliferative | CDK2 | IC₅₀ = 20.1 nM |
Methyltetrahydropyran-bearing pyridazine | Breast cancer inhibition | CDK2/Cyclin E | T-47D IC₅₀ = 0.43 µM |
Ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate | Kinase inhibitor precursor | CDK family | Synthesized for SAR |
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (Bioisostere) | Anti-inflammatory | TLR4/NF-κB pathway | Reduced TNF-α, IL-6 |
The bioisosteric relationship between pyridazine and other nitrogen heterocycles is exemplified by quinoline-3-carboxamide derivatives, which similarly demonstrate anti-inflammatory activity through TLR4/NF-κB pathway inhibition [8]. This highlights the pyridazine core's capacity to mimic established pharmacophores while offering distinct physicochemical advantages.
The 3-(trifluoromethyl)phenyl group at N-1 represents a strategic incorporation of fluorine chemistry to enhance drug-like properties. This substituent contributes through multiple mechanisms:
Electron-Withdrawing Effects: The -CF₃ group (σₚ = 0.54) induces significant electron deficiency in the phenyl ring, increasing the pyridazine's electrophilicity and enhancing hydrogen bond acceptor capacity at adjacent nitrogen atoms. Quantum mechanical calculations indicate this polarization strengthens binding affinity by 2-3 kcal/mol in CDK2 inhibitors [7] [9].
Metabolic Stability: The trifluoromethyl group blocks cytochrome P450-mediated hydroxylation at the meta position, a primary site of oxidative metabolism in unsubstituted phenyl rings. Comparative studies show trifluoromethylphenyl derivatives exhibit plasma half-lives 3-5× longer than methylphenyl analogs [1] [9].
Lipophilicity Modulation: While the -CF₃ group increases log P by approximately 1 unit compared to phenyl, its strategic placement balances membrane permeability and aqueous solubility. The measured log P of 1.74 for our subject compound falls within the optimal range for CNS penetration and oral bioavailability [1].
Table 2: Impact of Trifluoromethylphenyl Positioning on Molecular Properties
Substitution Pattern | log P | TPSA (Ų) | H-Bond Acceptors | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
1-[3-(Trifluoromethyl)phenyl] (Target Compound) | 1.74 | 81.42 | 6 | 42.7 |
1-[4-(Trifluoromethyl)benzyl] (Synquest Labs) | 2.15 | 58.20 | 5 | 38.9 |
1-Phenyl (Unsubstituted) | 1.10 | 81.42 | 6 | 12.3 |
1-[4-(Trifluoromethyl)phenyl] (Regioisomer) | 1.82 | 81.42 | 6 | 35.2 |
The meta-substitution pattern specifically avoids creating symmetrical molecules, which could exhibit unintended crystalline polymorphism during formulation. Additionally, the 3-(trifluoromethyl)phenyl group induces a defined dihedral angle (≈35°) between the aryl ring and pyridazine plane, optimizing binding pocket occupancy in enzyme active sites without steric clashes [2] [9]. This contrasts with ortho-substituted analogs that exhibit restricted rotation, potentially limiting conformational adaptability during target engagement.
The strategic placement of a methyl carboxylate at C-3 and ketone groups at C-4/C-6 creates a synergistic pharmacophore cluster with complementary roles in target binding and prodrug design:
Methyl Carboxylate (C-3): This ester group serves dual purposes as a synthetic handle for derivatization and as a hydrogen bond acceptor. In CDK2 inhibitors, the carboxylate carbonyl oxygen forms a critical hydrogen bond with Lys89 in the catalytic cleft. The methyl ester specifically balances polarity (increasing water solubility by ≈15 mg/mL compared to ethyl ester) while maintaining cell membrane permeability. This contrasts with the free carboxylic acid analogs (e.g., 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid, CAS 133221-31-5), which exhibit higher plasma protein binding (>95%) due to anion recognition domains [3] [9].
Ketone-Hydroxy Tautomerism (C4/C6): The 4-hydroxy-6-oxo system exists predominantly as a 6-hydroxy-4-oxo tautomer in solution, establishing an intramolecular hydrogen bond network that stabilizes the bioactive conformation. This conjugated enone system functions as a:
Table 3: Functional Group Contributions to Molecular Interactions and Properties
Functional Group | Role in Target Binding | Physicochemical Contribution | Derivatization Potential |
---|---|---|---|
Methyl carboxylate (C-3) | H-bond acceptor to Lys89; Coordinates Mg²⁺ in kinases | log P reduction ≈0.5 vs ethyl ester; Aqueous solubility 25 mg/mL | Hydrolysis to acid; Amide formation; Transesterification |
4-Hydroxy-6-oxo system | Tautomeric H-bond network; Mimics ATP adenine motif | Intramolecular H-bond reduces TPSA exposure | Chelation with metals; Enolate formation |
Trifluoromethylphenyl (N-1) | Hydrophobic pocket occupancy; π-π stacking with Phe82 | Metabolic stability enhancement (3× t₁/₂) | Halogen exchange; Radical functionalization |
The ester-ketone-hydroxy triad creates a proton gradient across the molecule, facilitating water solubility (experimental value ≈22 mg/mL) without compromising permeability. Molecular dynamics simulations reveal this arrangement promotes solvation shell formation during membrane traversal, unlike fully nonpolar analogs that exhibit erratic absorption profiles [1] [5] [6]. Additionally, the methyl ester serves as a prodrug moiety, with in vitro studies showing gradual enzymatic hydrolysis to the active acid metabolite in liver microsomes, providing sustained pharmacological activity. This controlled hydrolysis contrasts with the rapid clearance observed in compounds lacking ester protection, such as 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CID 54706064) [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1